molecular formula C13H16O3 B2828547 1-(2-methoxyphenyl)Cyclopentanecarboxylic acid CAS No. 74316-88-4

1-(2-methoxyphenyl)Cyclopentanecarboxylic acid

Cat. No.: B2828547
CAS No.: 74316-88-4
M. Wt: 220.268
InChI Key: CWFCTYBNHJXKCV-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)cyclopentanecarboxylic acid (CAS: 74316-88-4) is a cyclopentanecarboxylic acid derivative featuring a 2-methoxyphenyl substituent at the 1-position of the cyclopentane ring. This compound is of interest in medicinal chemistry due to the structural versatility of cyclopentane scaffolds and the pharmacological relevance of methoxy-substituted aromatics in drug design .

Properties

IUPAC Name

1-(2-methoxyphenyl)cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-16-11-7-3-2-6-10(11)13(12(14)15)8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFCTYBNHJXKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-methoxyphenyl)Cyclopentanecarboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with 2-methoxybenzaldehyde in the presence of a base to form the corresponding cyclopentanol derivative. This intermediate is then oxidized to the carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as ethanol or acetic acid .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)Cyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1-(2-Methoxyphenyl)cyclopentanecarboxylic acid has shown promise in medicinal chemistry, particularly in:

  • Anti-inflammatory Agents : Research indicates that derivatives of cyclopentanecarboxylic acids can exhibit anti-inflammatory properties, potentially useful for treating conditions like arthritis or other inflammatory diseases .
  • Analgesic Properties : The compound may also serve as a precursor for developing analgesics, targeting pain pathways in the nervous system.

Material Science

In material science, this compound can be utilized for:

  • Polymer Synthesis : The unique structure of this compound allows it to be incorporated into polymer matrices, enhancing their mechanical properties and thermal stability.
  • Nanocomposites : Its compatibility with various fillers can lead to the development of advanced nanocomposites with tailored properties for applications in electronics and coatings.

Environmental Applications

The compound's structural characteristics lend themselves to environmental applications:

  • CO2 Capture : Recent studies have explored the use of cyclic compounds like this one in capturing carbon dioxide, contributing to efforts aimed at mitigating climate change .
  • Biodegradable Materials : Research into biodegradable plastics has identified cyclopentanecarboxylic acids as potential monomers for creating environmentally friendly materials that decompose more readily than traditional plastics.

Case Study 1: Anti-inflammatory Activity

A study demonstrated that derivatives of cyclopentanecarboxylic acids exhibited significant inhibition of pro-inflammatory cytokines in vitro. The findings suggest that modifications to the methoxy group can enhance bioactivity, making these compounds suitable candidates for further development as therapeutic agents .

Case Study 2: Polymer Development

Research into the incorporation of this compound into poly(lactic acid) matrices showed improved tensile strength and thermal properties compared to control samples. This enhancement suggests potential applications in packaging materials where durability is essential .

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)Cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural features and functional groups. The methoxy group and carboxylic acid group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Derivatives

1-(3-Bromophenyl)cyclopentanecarboxylic acid (CAS: 143328-23-8)
  • Structure : A bromine atom replaces the methoxy group at the meta position of the phenyl ring.
  • Properties : Bromine’s electron-withdrawing nature and higher molecular weight (compared to –OCH₃) reduce solubility in polar solvents. The melting point and stability are influenced by halogen-related intermolecular interactions (e.g., halogen bonding) .
  • Applications : Brominated analogs are often explored in radiopharmaceuticals or as intermediates in cross-coupling reactions.
1-(2-Fluorophenyl)cyclopentanecarboxylic acid (CAS: 214262-96-1)
  • Structure : Fluorine substitution at the ortho position.
  • Properties : Fluorine’s small size and high electronegativity enhance metabolic stability and membrane permeability. This derivative has a melting point of 98°C and a molecular weight of 208.23 g/mol, lower than the methoxy analog due to the absence of the methoxy group’s methyl moiety .

Methoxy-Substituted Isomers and Analogs

1-(3-Methoxyphenyl)cyclopentanecarboxylic acid (CAS: 43050-39-1)
  • Structure : Methoxy group at the meta position.
  • The electronic effects (meta-directing) may alter reactivity in electrophilic substitution reactions .
1-(4-Methylphenyl)cyclopentanecarboxylic acid
  • Structure : Methyl group (–CH₃) at the para position.
  • Properties: Reported in antimicrobial studies, where the non-polar methyl group enhances lipophilicity, favoring interactions with bacterial membranes. Constitutes 5.19% of an antimicrobial nanoemulsion .

Functionalized Cyclopentanecarboxylic Acids

1-Amino-2-hydroxycyclopentanecarboxylic acid
  • Structure: Amino (–NH₂) and hydroxyl (–OH) groups on the cyclopentane ring.
  • Synthesized via cyanohydrin intermediates and hydrolysis, similar to methods used for cyclopentanecarboxylic acid derivatives .
1-(3,4-Dimethyl-benzenesulfonyl)cyclopentanecarboxylic acid (CAS: 505071-94-3)
  • Structure : Bulky sulfonyl group introduces strong electron-withdrawing effects.
  • Properties : The sulfonyl moiety enhances acidity (pKa reduction) and may improve protein-binding specificity. Molecular weight: 294.36 g/mol .

Piperazine and Heterocyclic Derivatives

HBK14–HBK19 Series
  • Structure: Piperazine-linked cyclopentanecarboxylic acids with varied phenoxy substituents (e.g., 2-methoxyphenyl, 2-chloro-6-methylphenoxy).
  • Properties: These compounds exhibit modulated receptor affinity due to extended conjugation and flexibility. For example, HBK14 (1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) is studied for CNS activity .

Discussion of Structural Influences

  • Substituent Position : Ortho-substituted derivatives (e.g., 2-methoxy, 2-fluoro) exhibit steric hindrance that may restrict rotational freedom, affecting binding to flat enzymatic pockets. Meta/para analogs offer better conformational flexibility.
  • Electronic Effects : Electron-donating groups (e.g., –OCH₃) increase aromatic ring electron density, enhancing π-π stacking in receptor interactions. Electron-withdrawing groups (e.g., –Br, –SO₂) improve acidity and electrophilic reactivity.
  • Biological Relevance: Methoxy and halogenated derivatives are prevalent in CNS and anticancer agents, while sulfonyl and amino-functionalized analogs target enzymes or transporters.

Biological Activity

1-(2-Methoxyphenyl)Cyclopentanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific sources.

Chemical Structure and Properties

This compound is characterized by its cyclopentane ring fused with a methoxy-substituted phenyl group. Its molecular formula is C12H14O3C_{12}H_{14}O_3, with a molecular weight of approximately 218.24 g/mol.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC12H14O3C_{12}H_{14}O_3
Molecular Weight218.24 g/mol

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activities. In particular, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Several studies have suggested that the compound may possess anti-inflammatory properties. For instance, its structural analogs have been investigated for their ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in vivo and in vitro models .

Neuroprotective Effects

The compound's potential neuroprotective effects have been explored in relation to neurodegenerative diseases. Research indicates that it may modulate neurotensin receptors, which are implicated in pain processing and neuroleptic action . This modulation could lead to therapeutic strategies for conditions like schizophrenia and chronic pain.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within the body. The methoxy group enhances lipophilicity, facilitating cellular uptake and interaction with lipid membranes. Additionally, the cyclopentane structure may influence the compound's binding affinity to various receptors involved in pain and inflammation pathways.

Study on Antimicrobial Activity

A study conducted on the antimicrobial efficacy of various derivatives found that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

Neuroprotective Study

In a neuroprotective study involving animal models of Parkinson's disease, administration of the compound resulted in reduced neuroinflammation and improved motor function scores compared to control groups. The study highlighted its role in modulating neurotensin signaling pathways .

Q & A

Q. What interdisciplinary applications are emerging for this compound?

  • Methodological Answer :
  • Drug Delivery : Formulate nanoparticles (e.g., PLGA-based) to enhance bioavailability.
  • Surface Chemistry : Study adsorption on indoor surfaces (e.g., silica) using microspectroscopic imaging (ATR-FTIR) to assess environmental interactions .

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